

# A Comprehensive Technical Guide to 2,4,6-Triiodophenol: Structure, Characterization, and Applications

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Audience: Researchers, Scientists, and Drug Development Professionals

### Introduction

**2,4,6-Triiodophenol** (TIP) is a halogenated aromatic compound derived from phenol, characterized by the substitution of three hydrogen atoms with iodine at the 2, 4, and 6 positions of the benzene ring.[1][2] Its chemical formula is C<sub>6</sub>H<sub>3</sub>I<sub>3</sub>O.[1][3][4] This molecule has garnered significant interest across various scientific disciplines due to its diverse biological activities and applications. In biochemical research, it is recognized as a potent inhibitor of leukotriene B4 (LTB4) synthesis, underpinning its investigation as an anti-inflammatory and analgesic agent.[5] Furthermore, TIP is known as a potent thyroid-disrupting chemical and is utilized in studies investigating deiodinase activity.[5][6][7] Environmentally, it is monitored as an iodinated disinfection by-product (DBP) resulting from the chlorination of sewage effluents. [5][6][7] This guide provides an in-depth overview of its structure, physicochemical properties, synthesis, analytical characterization, and key biological activities.

# **Physicochemical Properties and Identifiers**

**2,4,6-Triiodophenol** is a light-sensitive, off-white to light gray or yellowish crystalline powder. [1][2][5] It is practically insoluble in water but exhibits solubility in organic solvents like chloroform, dichloromethane, and alkaline solutions.[5][8]



Property	Value	Reference
Molecular Formula	С6Н3І3О	[1][3][4]
Molecular Weight	471.80 g/mol	[3][4][9][10]
CAS Number	609-23-4	[1][3][4][9]
Appearance	Off-white to light brown or grey powder	[1][7]
Melting Point	157-159 °C[2][6][10], 158-162 °C[5]	
Solubility	Insoluble in water; Soluble in chloroform, dichloromethane, alkali	[5][7][8]
IUPAC Name	2,4,6-triiodophenol	[3]
InChI Key	VAPDZNUFNKUROY- UHFFFAOYSA-N	[1][3][9]
Canonical SMILES	C1=C(C=C(C(=C1I)O)I)I	[1][3]

# **Synthesis Protocols**

The synthesis of **2,4,6-Triiodophenol** typically involves the direct iodination of phenol. The key is to achieve the specific 2,4,6-substitution pattern, which requires careful control of reaction conditions.[5]

# Method 1: Iodination with Iodine and Hydrogen Peroxide

This method utilizes hydrogen peroxide as a catalyst (oxidant) for the electrophilic iodination of the phenol ring in an acidic medium.[2][8]

#### Experimental Protocol:

- Dissolution: Dissolve phenol in a suitable alcohol solvent.
- Reagent Addition: Add a stoichiometric excess of iodine (I2) to the solution.



- Catalysis: Slowly add hydrogen peroxide (30% solution) to the mixture while stirring. The reaction is typically carried out in an acidic and not very hydrating medium.[8]
- Reaction: Continue stirring the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). A patent describes leaving the reaction at a standstill for 24 hours.[8]
- Precipitation & Filtration: The product precipitates out of the solution. Filter the formed precipitate and dry it under a vacuum.[8]
- Purification: Recrystallize the crude product from hot methanol or a methanol/water mixture (e.g., 3:1) to obtain pure **2,4,6-Triiodophenol**.[8]

# Method 2: Iodination with Periodic Acid and Potassium Iodide

This protocol employs periodic acid and potassium iodide in the presence of a strong acid.[8]

#### Experimental Protocol:

- Reagent Preparation: Dissolve periodic acid in concentrated sulfuric acid, cooling the mixture with an ice bath.[8]
- Iodide Addition: Add potassium iodide in small portions to the solution.[8]
- Phenol Addition: Subsequently, add phenol to the reaction mixture.
- Reaction: Allow the reaction to proceed overnight with continuous stirring.[8]
- Work-up & Purification: The work-up would involve quenching the reaction, followed by extraction and recrystallization of the crude product to yield the final compound.

## **Analytical Characterization**

A combination of spectroscopic and chromatographic techniques is used to confirm the structure and purity of synthesized **2,4,6-Triiodophenol**.



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# **Spectroscopic Characterization**



Technique	Observed Data / Expected Characteristics	Reference
<sup>1</sup> H NMR	The <sup>1</sup> H NMR spectrum is expected to show a singlet for the two equivalent aromatic protons (at C3 and C5) and a singlet for the hydroxyl proton. Spectra are available in databases, often run in DMSO-d <sub>6</sub> .[11]	[11]
<sup>13</sup> C NMR	The <sup>13</sup> C NMR spectrum will show distinct signals for the four types of carbon atoms in the molecule: C-OH, C-I, C-H, and the carbon at the intersection of C-I bonds.  Spectral data is available in public databases like  SpectraBase.[12]	[12]
FTIR Spectroscopy	The IR spectrum shows a characteristic broad O-H stretching band around 3490 cm <sup>-1</sup> . The C-I stretching absorptions are observed at lower wavenumbers, typically near 500-650 cm <sup>-1</sup> .[13] Specific spectra are available in the NIST WebBook.[9]	[9][13]
Mass Spectrometry	Electron ionization (EI-MS) shows a prominent molecular ion peak (M+) at m/z 472.[3] [14] The fragmentation pattern is also a key identifier. High-resolution mass spectrometry	[3][14][15]



	(LC-MS) can confirm the exact mass.[3]	
X-Ray Crystallography	Crystal structure data for 2,4,6- Triiodophenol is available in the Cambridge Structural Database, providing definitive confirmation of its three- dimensional structure.[3]	

# **Chromatographic Techniques**

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC/MS) are essential for assessing the purity of **2,4,6-Triiodophenol** and for its quantification in various matrices.[5]

Experimental Protocol (General HPLC):

- Column: A reverse-phase column (e.g., C18) is typically used.[16]
- Mobile Phase: A mixture of an organic solvent like acetonitrile (MeCN) and an aqueous solution (e.g., water with a small amount of acid like phosphoric or formic acid for MS compatibility) is used for elution.[16]
- Detection: UV detection is common, leveraging the chromophoric nature of the molecule.
   Coupling HPLC with Inductively Coupled Plasma Mass Spectrometry (ICP-MS) provides a highly sensitive method for detecting iodine-containing species.[5]
- Analysis: The retention time of the major peak is compared to a reference standard to confirm identity, and the peak area is used to determine purity, often reported as >97%.[10]

### **Biological Activity and Signaling**

**2,4,6-Triiodophenol** exhibits several significant biological activities, making it a molecule of interest in pharmacology and toxicology.

Anti-inflammatory and Analgesic Agent: TIP is a potent, orally active inhibitor of leukotriene
 B4 (LTB4) synthesis.[5] LTB4 is a powerful chemoattractant and pro-inflammatory mediator

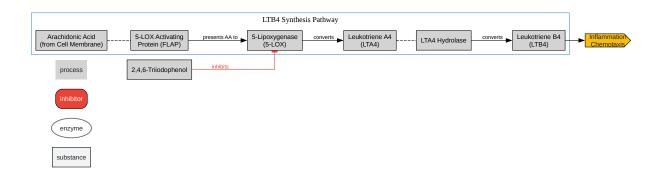


derived from arachidonic acid via the 5-lipoxygenase (5-LOX) pathway. By inhibiting this pathway, TIP reduces inflammation, with effects suggested to be comparable to classical therapeutics like aspirin.[5]

- Thyroid System Disruption: It is recognized as a potent thyroid-disrupting chemical.[5][6] It
  can interfere with thyroid hormone systems, partly by binding to transport proteins like
  transthyretin and interacting with deiodinase enzymes.[5]
- Antileukemic Potential: Studies on derivatives of TIP have shown they can induce caspaseindependent mitochondrial cell death in leukemia cells, indicating potential for development as antileukemic agents.

### **Visualization of LTB4 Synthesis Inhibition**

The following diagram illustrates the simplified 5-lipoxygenase pathway and the inhibitory action of **2,4,6-Triiodophenol**.



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Caption: Inhibition of the 5-Lipoxygenase pathway by **2,4,6-Triiodophenol**.

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